molecular formula C14H10FN3O2 B12044909 (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone CAS No. 618091-88-6

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone

Cat. No.: B12044909
CAS No.: 618091-88-6
M. Wt: 271.25 g/mol
InChI Key: JHHHUJTWMHBHPS-UHFFFAOYSA-N
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Description

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with an amino group and a fluorophenyl group, as well as a furan ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the amino and fluorophenyl groups. The furan ring is then attached via a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is explored for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Preliminary studies indicate it may have antimicrobial, anti-inflammatory, or anticancer properties, though further research is needed to confirm these effects.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone involves its interaction with specific molecular targets. The amino and fluorophenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The furan ring and methanone linkage contribute to the compound’s overall stability and reactivity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-1-(2-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone: Similar structure with a chlorine atom instead of fluorine.

    (5-Amino-1-(2-bromophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone: Bromine substitution instead of fluorine.

    (5-Amino-1-(2-methylphenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone: Methyl group substitution.

Uniqueness

The presence of the fluorophenyl group in (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone imparts unique electronic properties, enhancing its reactivity and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

CAS No.

618091-88-6

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

[5-amino-1-(2-fluorophenyl)pyrazol-4-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C14H10FN3O2/c15-10-4-1-2-5-11(10)18-14(16)9(8-17-18)13(19)12-6-3-7-20-12/h1-8H,16H2

InChI Key

JHHHUJTWMHBHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)C3=CC=CO3)N)F

Origin of Product

United States

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